P-nitrobenzamide is a white powder. (NTP, 1992)
4-Nitrobenzamide
CAS No.: 619-80-7
Cat. No.: VC21190303
Molecular Formula: C7H6N2O3
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 619-80-7 |
|---|---|
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 4-nitrobenzamide |
| Standard InChI | InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) |
| Standard InChI Key | ZESWUEBPRPGMTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] |
| Melting Point | 394 to 399 °F (NTP, 1992) 200.0 °C |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.134 g/mol | |
| Melting Point | 199-201°C | |
| Boiling Point | 368.0±25.0°C at 760 mmHg | |
| Density | 1.4±0.1 g/cm³ | |
| Flash Point | 176.3±23.2°C |
The hazard classification of 4-nitrobenzamide includes the GHS07 symbol, indicating it requires caution during handling with the associated signal word "Warning" . This categorization primarily relates to its potential for acute toxicity, particularly if ingested.
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The synthesis of 4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with ammonia under controlled conditions. This approach represents one of the most direct and efficient routes to obtain the compound in laboratory settings.
The reaction generally proceeds through the following mechanisms:
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Activation of the carboxylic acid group in 4-nitrobenzoic acid
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Nucleophilic attack by ammonia
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Formation of the amide bond with the elimination of water
To enhance the efficiency of this reaction, catalysts such as tetrabutoxytitanium and boric acid are often employed. The addition of polyethylene glycol (PEG-400) has been reported to improve catalytic activity, potentially through better dispersion of reactants or stabilization of intermediates.
The reaction conditions typically involve temperatures ranging from 160 to 185°C, with solvents such as trichlorobenzene or mixtures of trichlorobenzene and o-xylene providing suitable reaction media. These conditions facilitate the condensation reaction while minimizing side reactions.
Industrial Production Methods
Industrial production of 4-nitrobenzamide generally relies on scaled-up versions of the laboratory synthesis approaches, with modifications to enhance yield, purity, and cost-effectiveness. The most common industrial method involves direct condensation of 4-nitrobenzoic acid with ammonia under carefully controlled conditions.
Recent innovations in industrial synthesis have focused on improving the environmental profile of the production process. For instance, the use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance reaction efficiency while reducing waste and energy consumption. These green chemistry approaches represent important advancements in the sustainable production of 4-nitrobenzamide.
Physical and Chemical Properties
Thermodynamic Modeling
The solubility data of 4-nitrobenzamide has been fitted through various thermodynamic models, including the Wilson model, modified Apelblat equation, λh equation, and NRTL (Non-Random Two-Liquid) model . These models provide valuable frameworks for understanding and predicting the solubility behavior of the compound under different conditions.
Among the different modeling approaches, the modified Apelblat equation yielded the smallest relative average deviation values for a given solvent, indicating its superior performance in describing the solubility behavior of 4-nitrobenzamide . The maximum root-mean-square deviation value and relative average deviation value obtained through the four models were 56.69 × 10⁻⁴ and 6.55 × 10⁻², respectively .
From these thermodynamic studies, researchers have derived various mixing properties, infinitesimal concentration activity coefficients, and reduced excess enthalpy for 4-nitrobenzamide in different solvents . These parameters provide valuable insights into the molecular interactions governing the solubility behavior of the compound.
Biological Activities and Applications
Medicinal Chemistry Applications
4-Nitrobenzamide and its derivatives have demonstrated significant potential in various therapeutic areas, making them compounds of interest in medicinal chemistry research.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of 4-nitrobenzamide derivatives. A series of 4-nitro-N-phenylbenzamides were synthesized and evaluated for their efficacy in the maximal electroshock-induced seizure (MES) test, which is a standard model for assessing anticonvulsant activity.
Notably, compounds such as N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed promising results, demonstrating approximately three times greater activity than traditional anticonvulsants like phenytoin. This enhanced potency suggests the potential for developing new anticonvulsant medications with improved efficacy profiles.
Table 4.1: Anticonvulsant Activity of Selected 4-Nitrobenzamide Derivatives
| Compound | ED₅₀ (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 |
The protective index (TD₅₀/ED₅₀) of 11.8 for N-(2-chloro-6-methylphenyl)-4-nitrobenzamide indicates a favorable safety margin between the effective dose and the toxic dose. This high protective index is particularly valuable for anticonvulsant medications, which often require chronic administration.
Antidiabetic Activity
Another promising application of 4-nitrobenzamide derivatives lies in their potential antidiabetic activity. Research has focused on synthesizing various N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluating their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.
The inhibition of α-glucosidase can slow the digestion and absorption of carbohydrates, thereby helping to manage postprandial blood glucose levels in patients with type 2 diabetes. The findings indicate that certain 4-nitrobenzamide derivatives demonstrate significant inhibitory effects against α-glucosidase, suggesting their potential utility in managing type 2 diabetes.
Antimicrobial Applications
The synthesis and evaluation of new 4-nitrobenzamide derivatives have also revealed promising antimicrobial properties. Research has demonstrated that specific derivatives exhibit strong antimicrobial activity against various pathogenic microorganisms.
Among the synthesized compounds, derivatives identified as 3a and 3a1 were particularly potent, showing significant inhibition against both Gram-positive and Gram-negative bacteria. These findings warrant further investigation into the potential of 4-nitrobenzamide derivatives as antimicrobial agents, especially in the context of increasing antimicrobial resistance.
Toxicological Profile
The toxicological properties of 4-nitrobenzamide are important considerations for its handling and potential applications. The compound is classified as harmful if swallowed, with an LD₅₀ value of 476 mg/kg in rats through oral administration .
Behavioral effects observed in toxicological studies include somnolence (general depressed activity) and muscle weakness . Adverse effects on the lungs and thorax have also been reported, indicating potential respiratory concerns with exposure to the compound .
These toxicological findings underscore the importance of appropriate safety measures when handling 4-nitrobenzamide, particularly in laboratory or industrial settings. They also highlight considerations that must be addressed in the development of any therapeutic applications involving the compound or its derivatives.
Industrial and Research Applications
Role in Material Science
4-Nitrobenzamide serves as a crucial intermediate in the synthesis of light-resistant azo pigments and dyes. The compound is produced from 4-nitrobenzoic acid through a condensation reaction with ammonia, which simplifies the production process while enhancing yield.
This application is vital for developing durable materials used in textiles and coatings, where light stability is a critical performance parameter. The nitro group in 4-nitrobenzamide contributes to the light-fastness of the resulting pigments, making it an important precursor in industrial colorant production.
Chemical Reactivity and Transformations
Reduction Reactions
An important transformation of 4-nitrobenzamide is its reduction to 4-aminobenzamide. This reaction typically involves the selective reduction of the nitro group while preserving the amide functionality. Various reducing systems can be employed, including catalytic hydrogenation using metals such as palladium, platinum, or nickel, as well as chemical reducing agents like sodium dithionite or iron in acidic conditions.
The resulting 4-aminobenzamide has distinct chemical properties and applications, demonstrating how 4-nitrobenzamide can serve as a versatile precursor for the synthesis of other valuable compounds.
Comparative Reactivity
When compared to similar compounds, 4-nitrobenzamide exhibits distinctive reactivity patterns. For instance, the presence of the nitro group significantly influences the electron distribution within the molecule, making the benzene ring electron-deficient. This electronic effect impacts various aspects of reactivity, including electrophilic and nucleophilic substitution reactions, as well as the acidity of the amide protons.
The unique electronic properties of 4-nitrobenzamide contribute to its versatility as a building block in organic synthesis and explain its efficacy in various applications, from medicinal chemistry to materials science.
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